molecular formula C5H6ClN3O2 B7811373 4-chloro-1,5-dimethyl-3-nitro-1H-pyrazole

4-chloro-1,5-dimethyl-3-nitro-1H-pyrazole

Cat. No.: B7811373
M. Wt: 175.57 g/mol
InChI Key: LYFRTXOIWIDKQA-UHFFFAOYSA-N
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Description

4-chloro-1,5-dimethyl-3-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1,5-dimethyl-3-nitro-1H-pyrazole typically involves the nitration of 4-chloro-1,5-dimethyl-1H-pyrazole. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Another method involves the cyclization of appropriate precursors in the presence of catalysts such as Amberlyst-70, which offers eco-friendly attributes .

Industrial Production Methods

Industrial production of this compound often employs large-scale nitration processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-chloro-1,5-dimethyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-1,5-dimethyl-3-nitro-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-1,5-dimethyl-3-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to inhibit certain enzymes and disrupt cellular processes is also a key aspect of its mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-1,5-dimethyl-3-nitro-1H-pyrazole stands out due to its unique combination of chloro and nitro substituents, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

4-chloro-1,5-dimethyl-3-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O2/c1-3-4(6)5(9(10)11)7-8(3)2/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFRTXOIWIDKQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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